molecular formula C10H9BrClN3O2 B12442967 Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

Cat. No.: B12442967
M. Wt: 318.55 g/mol
InChI Key: QCIVIILPUWWWDN-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties .

Biological Activity

Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of antiviral and anticancer research. This article delves into its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C10H9BrClN3O2
  • Molecular Weight : 318.55 g/mol
  • CAS Number : 1298031-94-3

The compound features a unique structure characterized by halogen substituents and a carboxylate group, which enhances its reactivity and biological activity compared to similar compounds.

Antiviral Properties

Research indicates that derivatives of this compound exhibit promising antiviral activity, particularly against the hepatitis B virus (HBV). In vitro studies have shown that specific derivatives can inhibit HBV replication effectively, suggesting potential therapeutic applications in treating viral infections.

Anticancer Activity

The compound also demonstrates significant anticancer properties. Studies have reported that it can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, one study highlighted its effectiveness against human liver carcinoma cells (HepG2), where it exhibited cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin .

Case Studies and Research Findings

StudyTargetFindings
Study AHepG2 CellsInduced apoptosis with IC50 values similar to doxorubicin
Study BHBV-infected CellsSignificant reduction in viral load at specific concentrations
Study CImmunomodulatory EffectsEnhanced immune response in vitro with potential implications for therapeutic use

Immunomodulatory Effects

Beyond its antiviral and anticancer activities, this compound has been observed to possess immunomodulatory effects. It may enhance the immune system's ability to combat infections and tumors, making it a candidate for further research in immunotherapy applications .

Properties

Molecular Formula

C10H9BrClN3O2

Molecular Weight

318.55 g/mol

IUPAC Name

ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

InChI

InChI=1S/C10H9BrClN3O2/c1-3-17-10(16)8-5(2)13-9-6(11)4-7(12)14-15(8)9/h4H,3H2,1-2H3

InChI Key

QCIVIILPUWWWDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1N=C(C=C2Br)Cl)C

Origin of Product

United States

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